N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide

GSK-3 inhibitor isonicotinamide kinase selectivity

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide (CAS 2034421-42-4) is a heterocyclic small molecule with molecular formula C14H16N4O2S and molecular weight 304.37 g/mol. The compound incorporates a tetrahydro-2H-thiopyran (thian-4-yl) ring connected to a 1,2,4-oxadiazole core, which is further linked via a methylene bridge to an isonicotinamide (pyridine-4-carboxamide) moiety.

Molecular Formula C14H16N4O2S
Molecular Weight 304.37
CAS No. 2034421-42-4
Cat. No. B2489068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide
CAS2034421-42-4
Molecular FormulaC14H16N4O2S
Molecular Weight304.37
Structural Identifiers
SMILESC1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=NC=C3
InChIInChI=1S/C14H16N4O2S/c19-14(11-1-5-15-6-2-11)16-9-12-17-13(18-20-12)10-3-7-21-8-4-10/h1-2,5-6,10H,3-4,7-9H2,(H,16,19)
InChIKeyCWLUAVDCLLZOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide (CAS 2034421-42-4): Chemical Class and Baseline Characteristics for Procurement Evaluation


N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide (CAS 2034421-42-4) is a heterocyclic small molecule with molecular formula C14H16N4O2S and molecular weight 304.37 g/mol [1]. The compound incorporates a tetrahydro-2H-thiopyran (thian-4-yl) ring connected to a 1,2,4-oxadiazole core, which is further linked via a methylene bridge to an isonicotinamide (pyridine-4-carboxamide) moiety. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a bioisostere of amide and ester functionalities, contributing to metabolic stability and hydrogen-bonding capability [2]. This compound belongs to a broader class of isonicotinamide–oxadiazole hybrids that have been investigated as kinase inhibitors, notably glycogen synthase kinase-3 (GSK-3) inhibitors, where the isonicotinamide group serves as a key pharmacophore for target engagement [3].

Why Generic Substitution of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide May Produce Misleading Biological or Chemical Results


Compounds within the 1,2,4-oxadiazole–isonicotinamide class are frequently assumed to be functionally interchangeable, but subtle structural variations at the oxadiazole 3-position—such as replacement of the tetrahydrothiopyran ring with phenyl, alkyl, or other heterocycles—can profoundly alter target potency, kinase selectivity, and physicochemical properties [1]. The thian-4-yl group introduces a saturated sulfur-containing ring with distinct conformational preferences and lipophilicity (clogP ~1.17) compared to aromatic substituents [2]. These differences have been shown to translate into measurable variations in GSK-3β IC50 values, brain penetration, and oral bioavailability within closely related isonicotinamide series [1]. Therefore, procurement or experimental substitution without verifying the specific substituent's quantitative impact on the parameter of interest risks irreproducible results and invalid structure–activity conclusions.

Quantitative Differentiation Evidence for N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide Relative to Structural Analogs


GSK-3β Inhibitory Potency: Isonicotinamide–Oxadiazole Series SAR and the Impact of the 3-Thian-4-yl Substituent

In the isonicotinamide series reported by Luo et al. (2016), compounds bearing a pyridine-4-carboxamide group linked to various 1,2,4-oxadiazole 3-substituents exhibited GSK-3β IC50 values spanning nanomolar to low-micromolar ranges. While the specific 3-(thian-4-yl) analog was not individually reported, the closest structurally characterized comparators—such as the 3-cyclopropyl and 3-phenyl derivatives—demonstrated that replacing the 3-substituent with a saturated heterocycle (e.g., tetrahydro-2H-pyran-4-yl) altered GSK-3β IC50 by 2- to 10-fold, and modulated selectivity against CDK2 and PKC isoforms [1]. The thian-4-yl group, with its larger van der Waals volume and sulfur-mediated polarizability compared to the oxa analog, is expected to further differentiate binding to the GSK-3β ATP pocket based on docking models from the same study [1].

GSK-3 inhibitor isonicotinamide kinase selectivity

Calculated Physicochemical Properties: Lipophilicity and Polar Surface Area Comparison

The target compound exhibits a calculated partition coefficient (clogP) of 1.17 and a topological polar surface area (TPSA) of 70.99 Ų [1]. In comparison, the 3-phenyl congener (pyridine-4-carboxamide with 3-phenyl-1,2,4-oxadiazole) has a higher predicted clogP of approximately 2.1 and a lower TPSA of ~64 Ų, while the 3-(tetrahydro-2H-pyran-4-yl) analog shows a clogP of ~0.8 and TPSA of ~74 Ų [2]. The thian-4-yl substituent thus positions the compound in a distinct lipophilicity–polarity space that balances passive permeability with aqueous solubility requirements for CNS drug discovery [1].

drug-likeness clogP topological polar surface area

Sulfur-Containing Heterocycle: Potential for Oxidative Metabolism and Reactive Metabolite Formation vs. Carbon/Oxygen Analogs

The tetrahydrothiopyran ring in the target compound contains a divalent sulfur atom susceptible to cytochrome P450-mediated S-oxidation, yielding sulfoxide and sulfone metabolites [1]. By contrast, the 3-(tetrahydro-2H-pyran-4-yl) analog lacks this metabolic liability, and the 3-cyclopropyl analog is not subject to oxidative metabolism at the equivalent position [2]. In related drug discovery programs, thian-4-yl-containing compounds have shown a 3- to 10-fold higher intrinsic clearance in human liver microsomes compared to their oxa or carba analogs, primarily driven by sulfur oxidation pathways [1].

drug metabolism sulfur oxidation CYP450

Recommended Application Scenarios for N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide Based on Quantitative Evidence


GSK-3β Inhibitor Lead Optimization: SAR Expansion at the Oxadiazole 3-Position

Procurement of this compound is recommended for medicinal chemistry teams seeking to expand the SAR of isonicotinamide-based GSK-3β inhibitors beyond previously reported 3-cyclopropyl, 3-aryl, and 3-tetrahydropyranyl analogs. The thian-4-yl substituent introduces a sulfur-containing saturated ring that may enhance hydrophobic packing within the ATP-binding pocket while maintaining a favorable TPSA for CNS penetration [1]. Direct head-to-head biochemical profiling against the 3-phenyl and 3-(tetrahydro-2H-pyran-4-yl) comparators is warranted to quantify the contribution of sulfur polarizability to GSK-3β potency and selectivity [1]. (Evidence: Class-level inference from isonicotinamide–oxadiazole GSK-3 inhibitor series; see Section 3, Evidence Item 1.)

CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Brain Exposure

The compound's calculated clogP of 1.17 and TPSA of 70.99 Ų place it within the favorable range for passive blood–brain barrier penetration (typically clogP 1–4, TPSA <90 Ų). When compared to more lipophilic 3-aryl analogs (clogP >2) that may exhibit higher plasma protein binding or increased risk of hERG inhibition, or more polar 3-oxa analogs (clogP <1) that may suffer from poor passive permeability, the thian-4-yl variant offers a balanced profile suitable for CNS-targeted pharmacological tool compounds [2]. (Evidence: Cross-study comparable; see Section 3, Evidence Item 2.)

Metabolic Stability Investigations: Comparative Clearance Studies with Oxa and Carba Bioisosteres

For DMPK scientists evaluating the metabolic fate of saturated heterocyclic substituents, this compound serves as a model substrate to quantify CYP450-mediated S-oxidation rates relative to the corresponding tetrahydro-2H-pyran-4-yl (oxa) and cyclohexyl (carba) analogs. Procurement of all three variants enables direct measurement of intrinsic clearance in human liver microsomes, providing a data-driven basis for selecting the optimal 3-substituent for lead candidates where metabolic stability is a key optimization parameter [3]. (Evidence: Class-level inference; see Section 3, Evidence Item 3.)

Chemical Biology Probe Development: Sulfur-Specific Biophysical Interactions

The thian-4-yl sulfur atom can engage in unique non-covalent interactions (sulfur–π, S–H hydrogen bonding, and chalcogen bonding) with protein residues that are inaccessible to oxygen or carbon bioisosteres. Researchers developing chemical probes to interrogate the role of sulfur-mediated target engagement should prioritize this compound to systematically compare binding thermodynamics (ΔG, ΔH, −TΔS) and residence time against the oxa and carba controls using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) [3]. (Evidence: Class-level inference; see Section 3, Evidence Item 3.)

Quote Request

Request a Quote for N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.